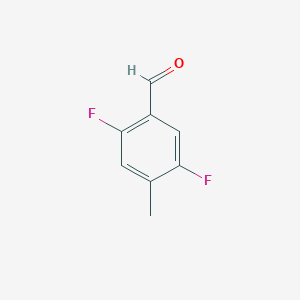

2,5-Difluoro-4-methylbenzaldehyde

Vue d'ensemble

Description

2,5-Difluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions, and a methyl group is attached at the 4 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group directly onto the aromatic ring .

Industrial Production Methods: Industrial production of 2,5-Difluoro-4-methylbenzaldehyde may involve large-scale electrophilic fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The process conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Difluoro-4-methylbenzaldehyde can undergo various chemical reactions, including:

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 2,5-Difluoro-4-methylbenzoic acid.

Reduction: 2,5-Difluoro-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

2,5-Difluoro-4-methylbenzaldehyde is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its unique fluorine substituents enhance its reactivity and selectivity in chemical reactions.

Synthetic Pathways

The compound can be synthesized through various methods, including:

-

Lithiation Reactions : Utilizing n-BuLi and DMF to introduce functional groups effectively.

Example Reaction:

This reaction has been reported to yield high purity levels of the aldehyde (up to 90%) under controlled conditions .

Pharmaceutical Applications

The compound's structure makes it a valuable precursor in the development of pharmaceutical agents. Its fluorinated nature often contributes to enhanced biological activity and metabolic stability.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through specific pathways involving apoptosis .

Potential Drug Development

The compound is also being explored for its potential use in drug formulations targeting neurological disorders due to its ability to cross the blood-brain barrier more effectively than non-fluorinated analogs .

Material Science Applications

In material science, this compound serves as a building block for synthesizing advanced materials with tailored properties.

Polymer Chemistry

Fluorinated compounds are known for their unique thermal and chemical stability. The incorporation of this aldehyde into polymer matrices can enhance the performance characteristics of materials used in high-performance applications such as electronics and coatings.

Analytical Applications

The compound is utilized in analytical chemistry as a standard for calibrating instruments such as HPLC and LC-MS due to its well-defined spectral properties.

Spectroscopic Analysis

NMR spectroscopy has been employed to confirm the structure and purity of synthesized this compound, providing essential data for researchers .

Mécanisme D'action

The mechanism of action of 2,5-Difluoro-4-methylbenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparaison Avec Des Composés Similaires

- 2,3-Difluoro-4-methylbenzaldehyde

- 2,5-Difluorobenzaldehyde

- 2,6-Difluoro-4-methoxybenzaldehyde

Comparison: 2,5-Difluoro-4-methylbenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its reactivity and interactions with other molecules. Compared to 2,3-Difluoro-4-methylbenzaldehyde, the 2,5-isomer may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .

Activité Biologique

2,5-Difluoro-4-methylbenzaldehyde (DFMBA) is an organic compound with a unique structure that includes fluorine substituents and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets. This article provides a comprehensive overview of the biological activity of DFMBA, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

DFMBA is characterized by the following chemical structure:

- Molecular Formula: C8H6F2O

- CAS Number: 879093-07-9

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can influence its interactions with biological systems.

The biological activity of DFMBA is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may lead to the inhibition of enzymatic activity, thereby modulating various biological pathways. The fluorine atoms contribute to the compound's stability and bioavailability by affecting its electronic properties and metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to DFMBA exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated benzaldehydes can possess potent activity against various bacterial strains. DFMBA's unique structure may enhance its efficacy against pathogens through mechanisms such as:

- Disruption of bacterial cell membranes.

- Inhibition of key metabolic enzymes.

Cytotoxicity and Antitumor Activity

DFMBA has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies suggest that it may exhibit selective cytotoxicity against certain cancer types. For example, analogs of DFMBA have demonstrated higher cytotoxic potency than established chemotherapeutic agents like paclitaxel against various human cell lines .

Comparative Studies

To understand the significance of DFMBA's biological activity, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2,3-Difluoro-4-methylbenzaldehyde | Different fluorine positioning | Varies in reactivity and applications |

| 2,5-Difluorobenzaldehyde | Similar fluorination but without methyl group | Moderate antimicrobial activity |

| 2,6-Difluoro-4-methoxybenzaldehyde | Methoxy substitution affects reactivity | Antitumor activity noted |

These comparisons highlight how structural variations influence biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of DFMBA:

- In Vitro Studies: A study assessed the cytotoxic effects of DFMBA on colon cancer cell lines, revealing significant growth inhibition at low concentrations .

- Antimicrobial Testing: DFMBA was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

- Mechanistic Insights: Research indicates that DFMBA may induce apoptosis in cancer cells through oxidative stress mechanisms, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

2,5-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWOEUBXPUQBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.